2-Chloropropionitrile: A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Applications in Advanced Synthesis
2-Chloropropionitrile: A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Applications in Advanced Synthesis
Executive Summary
2-Chloropropionitrile (CAS: 1617-17-0), also known as 2-chloropropanenitrile or α -chloropropionitrile, is a highly reactive, bifunctional aliphatic compound[1]. Featuring both a reactive alkyl chloride and a cyano group, it serves as a critical building block in organic synthesis, a precision initiator in polymer science, and a key intermediate in the development of pharmaceutical agents[2][3]. This whitepaper provides a rigorous, field-proven analysis of its structural properties, thermodynamic profile, and validated synthetic methodologies, designed specifically for application scientists and drug development professionals.
Chemical Structure and Stereochemistry
The molecular architecture of 2-chloropropionitrile ( C3H4ClN ) is defined by a chiral center at the C2 position, where a chlorine atom, a methyl group, a cyano group, and a hydrogen atom are tetrahedrally coordinated[1][4].
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Stereochemistry: Commercially, the compound is supplied as a racemic mixture ( ± )[4]. However, enantiopure forms, such as (S)-(-)-2-chloropropionitrile, can be synthesized for specialized chiroptical studies[5].
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Vibrational Dynamics: Advanced Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) studies reveal that the molecule exhibits a highly specific low-frequency mixed mode at 224 cm⁻¹, which involves methyl torsion coupled with C-C ≡ N bending[5][6]. This structural flexibility dictates its behavior in highly polar solvent environments and its intermolecular interactions during complex catalytic cycles[7].
Physical and Chemical Properties
Quantitative thermodynamic and physical data are critical for scaling reactions and designing purification protocols. The table below consolidates the validated physical properties of 2-chloropropionitrile[1][8][9].
| Property | Value / Description |
| Molecular Formula | C3H4ClN |
| Molecular Weight | 89.52 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 120–125 °C (lit. 120–122 °C) |
| Density | 1.012 g/mL at 25 °C |
| Refractive Index ( nD20 ) | 1.413 |
| Flash Point | 33 °C (Closed Cup) |
| LogP (Octanol/Water) | ~1.0 |
| Storage Conditions | Room temperature (<15 °C recommended), inert gas |
Mechanistic Synthesis Protocols
Large-Scale Racemic Synthesis
Historically, synthesizing 2-chloroacetonitriles using pyridine as a base resulted in a highly viscous slurry, trapping the product and limiting yields to ~50%[10]. By substituting pyridine with triethylamine (TEA) in a dichloromethane (DCM) solvent system, the reaction maintains low viscosity. This causal shift ensures efficient heat dissipation during the exothermic chlorination and allows for seamless liquid-liquid phase separation[10].
Step-by-Step Protocol:
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System Preparation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of lactonitrile, 1.0 molar equivalent of TEA, and DCM as the solvent[10].
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Chlorination: Add >1.2 molar equivalents of thionyl chloride ( SOCl2 ) dropwise. Causality: The excess SOCl2 drives the equilibrium forward, while the slow addition controls the highly exothermic nature of the substitution[10].
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Reflux: Heat the mixture to reflux temperatures until gas evolution ( SO2 and HCl ) ceases.
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Phase Separation: Cool the mixture and wash the organic phase with saturated aqueous sodium chloride. Validation: The clean separation of the organic phase confirms the successful removal of water-soluble amine salts[10].
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Purification: Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via distillation through an Oldershaw column.
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Self-Validation Checkpoint: The analytical yield is confirmed when the distillation head temperature stabilizes precisely at 120–125 °C , ensuring a 90% yield of pure 2-chloropropionitrile[10].
Workflow for the large-scale synthesis of 2-chloropropionitrile via lactonitrile chlorination.
Enantioselective Synthesis of (S)-(-)-2-Chloropropionitrile
For chiroptical studies, enantiopure forms are required. The synthesis from (S)-(+)-alanine prevents racemization[5][7].
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Convert (S)-(+)-alanine to (S)-2-chloropropanoic acid[7].
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Perform azeotropic esterification using benzene/ethanol and sulfuric acid to form (S)-ethyl-2-chloropropionate[7].
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React the ester with cooled aqueous ammonia to yield (S)-2-chloropropionamide[7].
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Critical Dehydration: Dehydrate the amide using P4O10 . Causality: This must be executed via rapid Kugelrohr distillation at 220 °C (8 Torr). The high temperature and immediate vacuum act as a kinetic trap—extracting the volatile nitrile before thermal racemization can occur[7].
Applications in Drug Development & Polymer Science
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the choice of initiator dictates the uniformity of the polymer chains. 2-Chloropropionitrile is selected for methacrylamide derivatives (like HPMA) and polyacrylonitrile because the secondary α -carbon stabilizes the transient radical ( R∙ ) precisely enough to match the propagation rate of the monomer[2].
Protocol for Cu(0)-RDRP of HPMA:
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Deoxygenation: Place CuCl (0.1397 mmol) and CuCl2 (0.06985 mmol) in a flask. Perform vacuum-argon cycles, then add 1 mL degassed water[2].
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Ligand Addition: Add PMDETA (0.2096 mmol). Stir for 30 min to form the dark blue catalytic complex[2].
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Initiation: Add HPMA monomer (13.97 mmol), cool in an ice bath, and inject 2-chloropropionitrile (0.1397 mmol) to start polymerization[2].
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Validation Checkpoint: The controlled molecular weight and low polydispersity of the resulting polymer intrinsically validate the kact/kdeact equilibrium established by the 2-CPN initiator[2].
Role of 2-chloropropionitrile as an alkyl halide initiator in ATRP for controlled chain growth.
Pharmaceutical Intermediates
In modern medicinal chemistry, 2-CPN is utilized to synthesize spiro pyrazol-3-ones (SPOs)[3]. These heterocyclic compounds are critical in drug development because they act as DNA-cleaving agents and cellular receptor modulators, inhibiting the growth of tumor cells[3]. Additionally, 2-CPN is a precursor in the multi-step synthesis of rac-d4-lofexidine, an α2 -adrenergic receptor agonist[11].
Safety, Handling, and Toxicity Modeling
2-Chloropropionitrile is a flammable liquid (Flash Point: 33 °C) and poses acute toxicity risks (H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled). Reactions involving 2-CPN, such as its reaction with thiourea, are highly exothermic and require strict thermal control to prevent runaway conditions[12].
Toxicity Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models have been developed to assess the toxicity of aliphatic halonitriles. Studies utilizing the marine bacterium Vibrio fischeri luminescence inhibition assay demonstrate that the electrophilic nature of the α -carbon in 2-chloropropionitrile drives its biological reactivity. Correlation weights of local graph invariants (such as valence shells of range two) accurately predict its 50% population growth inhibition ( IG50 ), making it a benchmark molecule for predictive toxicology in drug design[13].
References
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PubChem Compound Summary for CID 519225, 2-Chloropropionitrile. National Center for Biotechnology Information.[Link]
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CH3CHClCN (CAS 1617-17-0) - Chemical & Physical Properties. Cheméo.[Link]
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Vibrational Optical Activity of Intermolecular, Overtone, and Combination Bands: 2-Chloropropionitrile and α-Pinene. The Journal of Physical Chemistry B (ACS Publications).[Link]
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2-CHLOROPROPIONITRILE Substance Hierarchy. precisionFDA. [Link]
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Cu(0)-RDRP of HPMA. The Royal Society of Chemistry.[Link]
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2-Cyanoethylthiouronium hydrochloride Procedure. Organic Syntheses. [Link]
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Synthesis and Application of Spiro Pyrazol-3-one Derivatives. LOCKSS. [Link]
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Structure–Toxicity Relationships for Aliphatic Compounds Based on Correlation Weighting of Local Graph Invariants. International Journal of Molecular Sciences (CORE). [Link]
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Chiroptical Properties of 2-Chloropropionitrile. The Journal of Physical Chemistry A (ACS Publications).[Link]
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